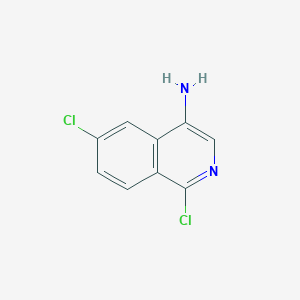

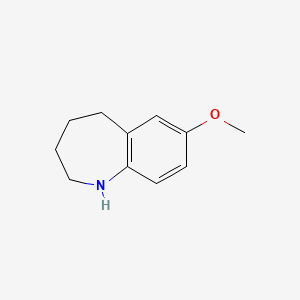

![molecular formula C13H11ClN2O3 B2638539 1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone CAS No. 796084-57-6](/img/structure/B2638539.png)

1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with furan rings are widely used in organic synthesis and medicinal chemistry due to their unique chemical properties . They are often involved in the synthesis of complex molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds with furan rings often involves condensation reactions . For example, a study describes the synthesis of 1,3-bis[(furan-2-yl)methylene]thiourea from the condensation reaction between furfural derived from sugarcane bagasse and thiourea .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FTIR, 1H-NMR, and 13C-NMR . X-ray crystallography can also be used to determine the three-dimensional structure of a molecule .Chemical Reactions Analysis

The chemical reactions involving furan compounds can be quite diverse. For instance, furfural can undergo selective hydrogenation to form 2,5-bis(hydroxymethyl)furan .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods and confirmed by experimental data . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, topological polar surface area, and more .Aplicaciones Científicas De Investigación

- Researchers have explored the use of this compound in a hydrolase-based fluorescence amplification method. In this approach, fluorescent substrates stain cells through non-covalent hydrophobic interactions. The chloroacetyl modification enhances substrate retention within cells, improving the sensitivity and specificity of antigen-specific cell labeling .

- The Li group introduced the azido group at both active positions of chitosan (CS) by reacting chloroacetyl chloride with sodium azide. Subsequently, they reacted the modified CS with prop-2-yn-1-yl nicotinate in the presence of copper sulfate. The resulting compound, (1,2,3-triazol-4-yl)methyl nicotinate CS, exhibited antifungal properties .

- The chloroacetyl group can serve as a versatile handle for bioconjugation. Researchers have explored its use in linking small molecules, peptides, or proteins to other entities (e.g., nanoparticles, liposomes) for targeted drug delivery .

- PDT involves the activation of photosensitizers by light to generate reactive oxygen species, leading to localized cell damage. Chloroacetyl-modified pyrazoles could serve as potential photosensitizers for PDT applications .

- The chloroacetyl group can coordinate with metal ions, leading to the formation of stable complexes. These complexes may find applications in catalysis, sensing, or materials science .

- Pyrazole derivatives, including chloroacetyl-substituted ones, have been investigated for their pesticidal properties. Their potential as insecticides, fungicides, or herbicides warrants further exploration .

Fluorescence Amplification for Antigen-Specific Cell Labeling

Antifungal Chitosan Derivatives

Bioconjugation and Drug Delivery

Photodynamic Therapy (PDT)

Metal Coordination Complexes

Agrochemicals and Pest Control

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRWTSGLXDLNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2638473.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)

![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)